
Moexiprilat Acyl--D-glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Moexiprilat Acyl–D-glucuronide is a metabolite of Moexiprilat, which is an active metabolite of the prodrug Moexipril. This compound is primarily used in research settings and is known for its role in the metabolism of Moexiprilat. The molecular formula of Moexiprilat Acyl–D-glucuronide is C31H38N2O13, and it has a molecular weight of 646.64 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Moexiprilat Acyl–D-glucuronide typically involves the glucuronidation of Moexiprilat. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to Moexiprilat. Chemical glucuronidation, on the other hand, involves the use of glucuronic acid derivatives and appropriate catalysts under controlled conditions .
Industrial Production Methods: Industrial production of Moexiprilat Acyl–D-glucuronide follows similar principles as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents and solvents .
化学反应分析
Types of Reactions: Moexiprilat Acyl–D-glucuronide undergoes various chemical reactions, including hydrolysis, oxidation, and conjugation. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety. Oxidation reactions may involve the formation of reactive oxygen species, which can further modify the compound .
Common Reagents and Conditions: Common reagents used in the reactions of Moexiprilat Acyl–D-glucuronide include acids, bases, and oxidizing agents. For hydrolysis, hydrochloric acid or sodium hydroxide can be used. Oxidation reactions may involve hydrogen peroxide or other oxidizing agents .
Major Products Formed: The major products formed from the reactions of Moexiprilat Acyl–D-glucuronide depend on the specific reaction conditions. Hydrolysis typically results in the formation of Moexiprilat and glucuronic acid. Oxidation can lead to various oxidized derivatives, depending on the extent and conditions of the reaction .
科学研究应用
Moexiprilat Acyl–D-glucuronide is used extensively in scientific research, particularly in the fields of pharmacology and toxicology. It serves as a model compound for studying the metabolism and pharmacokinetics of glucuronide conjugates. Additionally, it is used in research on drug interactions, as it can interact with various enzymes and transporters .
In the field of medicine, Moexiprilat Acyl–D-glucuronide is studied for its potential therapeutic effects and its role in drug metabolism. It is also used in proteomics research to study protein interactions and modifications .
作用机制
Moexiprilat Acyl–D-glucuronide exerts its effects primarily through its interaction with enzymes involved in drug metabolism. It is known to modulate the activity of angiotensin-converting enzyme, which plays a crucial role in blood pressure regulation. The compound can also interact with other enzymes and transporters, affecting their activity and leading to various pharmacological effects .
相似化合物的比较
Moexiprilat Acyl–D-glucuronide is similar to other acyl glucuronides, such as those formed from carboxylic acid-containing drugs. These compounds share common metabolic pathways and can undergo similar reactions, such as hydrolysis and oxidation. Moexiprilat Acyl–D-glucuronide is unique in its specific structure and the particular enzymes it interacts with .
List of Similar Compounds:- Acyl glucuronides of carboxylic acid drugs
- Acyl glucosides
- S-acyl-CoA thioesters
These compounds are studied for their reactivity and potential toxicity, as well as their roles in drug metabolism and pharmacokinetics .
属性
分子式 |
C31H38N2O13 |
|---|---|
分子量 |
646.6 g/mol |
IUPAC 名称 |
6-[2-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C31H38N2O13/c1-15(32-19(28(38)39)10-9-16-7-5-4-6-8-16)27(37)33-14-18-13-22(44-3)21(43-2)12-17(18)11-20(33)30(42)46-31-25(36)23(34)24(35)26(45-31)29(40)41/h4-8,12-13,15,19-20,23-26,31-32,34-36H,9-11,14H2,1-3H3,(H,38,39)(H,40,41) |
InChI 键 |
GRZLEQLIJFMAST-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)N1CC2=CC(=C(C=C2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)OC)OC)NC(CCC4=CC=CC=C4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


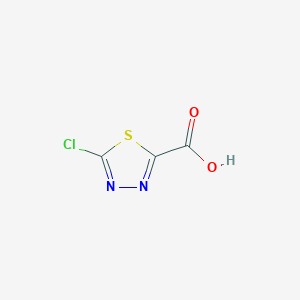
![tert-butyl N-[1-[[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15124270.png)
![(2R)-2-(tert-butoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B15124275.png)
![tert-Butyl[trans-2-ethynylcyclopropoxy]dimethylsilane](/img/structure/B15124284.png)
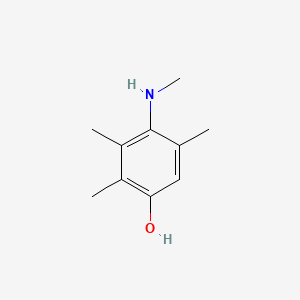
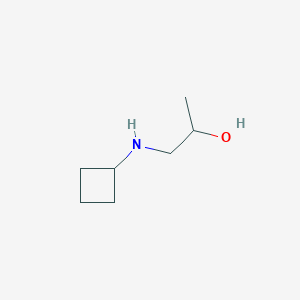
![2-{[(4-chlorophenyl)sulfonyl]amino}-3-(1H-imidazol-4-yl)propanoic acid](/img/structure/B15124304.png)
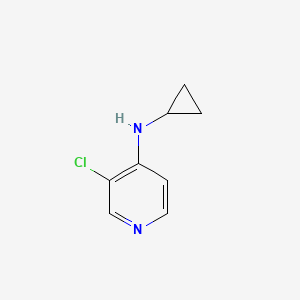
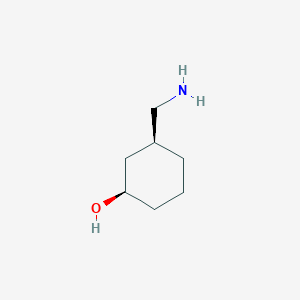
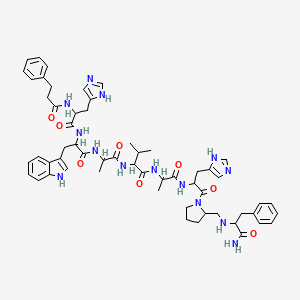

![5-Bromo-4-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde](/img/structure/B15124324.png)
![N-[9-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-2,3,4,5-tetrahydro-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15124329.png)

